molecular formula C22H29F3N6OS B10888478 N-(2-methylpropyl)-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide

N-(2-methylpropyl)-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide

Cat. No.: B10888478
M. Wt: 482.6 g/mol
InChI Key: RZJZZZHBYBUKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-ISOBUTYL-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes isobutyl, isopropylphenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ISOBUTYL-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the isobutyl and isopropylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~1~-ISOBUTYL-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N~1~-ISOBUTYL-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N1-ISOBUTYL-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-ISOBUTYL-2-{[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific structural features, such as the trifluoromethyl group and the pyrazolo[1,5-a]pyrimidine core. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C22H29F3N6OS

Molecular Weight

482.6 g/mol

IUPAC Name

1-(2-methylpropyl)-3-[[5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]thiourea

InChI

InChI=1S/C22H29F3N6OS/c1-12(2)11-26-21(33)29-28-20(32)17-10-19-27-16(9-18(22(23,24)25)31(19)30-17)15-7-5-14(6-8-15)13(3)4/h5-8,10,12-13,16,18,27H,9,11H2,1-4H3,(H,28,32)(H2,26,29,33)

InChI Key

RZJZZZHBYBUKLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=S)NNC(=O)C1=NN2C(CC(NC2=C1)C3=CC=C(C=C3)C(C)C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.